molecular formula C24H20SSi B14489108 Silane, triphenyl(phenylthio)- CAS No. 64451-46-3

Silane, triphenyl(phenylthio)-

Cat. No.: B14489108
CAS No.: 64451-46-3
M. Wt: 368.6 g/mol
InChI Key: KLWDSQQNVLZBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, triphenyl(phenylthio)-, also known as triphenyl(phenylthio)silane, is an organosilicon compound with the molecular formula C24H20SSi. This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylthio group. It is a crystalline solid that has been studied for its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, triphenyl(phenylthio)- typically involves the reaction of triphenylsilane with thiophenol. One common method is the reaction of triphenylsilane with thiophenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for silane, triphenyl(phenylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Silane, triphenyl(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silane, triphenyl(phenylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, triphenyl(phenylthio)- involves its ability to act as a hydride donor or radical initiator. The silicon atom in the compound can participate in various chemical reactions, facilitating the formation or breaking of bonds. The phenylthio group can undergo oxidation or substitution, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Uniqueness: Silane, triphenyl(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where the phenylthio group plays a crucial role .

Properties

CAS No.

64451-46-3

Molecular Formula

C24H20SSi

Molecular Weight

368.6 g/mol

IUPAC Name

triphenyl(phenylsulfanyl)silane

InChI

InChI=1S/C24H20SSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

KLWDSQQNVLZBIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.